An In-depth Technical Guide to 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene
An In-depth Technical Guide to 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene
CAS Registry Number: 1359986-20-1 Chemical Formula: C₁₀H₁₂Br₂O Synonyms: 3,4-Dibromo-5-methoxy-1,2,6-trimethylbenzene
Introduction: A Niche Building Block for Advanced Organic Synthesis
1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene is a polysubstituted aromatic compound characterized by a sterically crowded and electronically rich benzene ring. While specific research on this particular molecule is not extensively documented in publicly available literature, its structural motifs—a methoxy group, three methyl substituents, and vicinal bromine atoms—suggest its potential as a valuable intermediate in specialized areas of organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The methoxy group is a prevalent feature in many approved drugs, often enhancing metabolic stability and modulating target binding.[1] Similarly, the incorporation of bromine atoms can increase a molecule's therapeutic activity and provides a reactive handle for further chemical modifications, such as cross-coupling reactions.[2][3][4]
This technical guide offers a comprehensive overview of 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene, presenting a plausible synthetic pathway, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Safety Data
A summary of the known and predicted properties of 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene is presented in the table below.
| Property | Value | Source |
| CAS Number | 1359986-20-1 | [5] |
| Molecular Formula | C₁₀H₁₂Br₂O | [5] |
| Molecular Weight | 324.01 g/mol | [5] |
| Appearance | Solid | [5] |
| Purity | Typically ≥98% | [6] |
| InChI Key | OILLOHHJHKICLD-UHFFFAOYSA-N | [5] |
| Storage | Keep container tightly closed in a dry and well-ventilated area. Sealed in dry, Room Temperature. | [5] |
| Safety | H302: Harmful if swallowed. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
Proposed Synthetic Pathway: A Multi-step Approach
The synthesis of 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene presents a challenge due to the highly activated nature of the polysubstituted benzene ring, which can lead to a lack of regioselectivity and over-bromination.[7] A plausible multi-step synthesis starting from a readily available precursor is outlined below. The key is to control the directing effects of the substituents at each stage of the synthesis.[8][9]
Step 1: Nitration of 1,2,4-trimethylbenzene
The synthesis can commence with the nitration of 1,2,4-trimethylbenzene (pseudocumene). The three methyl groups are activating and ortho-, para-directing. The most sterically accessible position for the incoming nitro group is C-5.
Step 2: Reduction of the Nitro Group
The nitro group is then reduced to an amine. Standard reduction conditions, such as using tin(II) chloride in hydrochloric acid or catalytic hydrogenation, can be employed.
Step 3: Sandmeyer-type Reaction for Methoxy Group Introduction
The resulting aniline derivative can be converted to a methoxybenzene through a Sandmeyer-type reaction. This involves diazotization of the amine followed by reaction with methanol.
Step 4: Regioselective Dibromination
The final step is the dibromination of the resulting 1-methoxy-2,4,5-trimethylbenzene. The methoxy group is a strong activating and ortho-, para-directing group. The methyl groups are also activating and ortho-, para-directing. The combined directing effects and steric hindrance will guide the bromination. The positions ortho to the powerful methoxy group are C-2 and C-6. Position C-6 is sterically hindered by the adjacent methyl group at C-5. Therefore, the first bromination is likely to occur at the C-2 position. The introduction of the first bromine atom, a deactivating but ortho-, para-directing group, along with the other activating groups, will direct the second bromination to the adjacent C-3 position.
Detailed Experimental Protocol (Hypothetical)
Step 4: Dibromination of 1-Methoxy-2,4,5-trimethylbenzene
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Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 1-methoxy-2,4,5-trimethylbenzene (1.0 eq.) in a suitable solvent such as acetic acid or dichloromethane at 0 °C.
-
Bromination: Slowly add a solution of bromine (2.0 eq.) in the same solvent from the dropping funnel. Maintain the temperature at 0-5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench the excess bromine. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene.
Spectroscopic Data (Predicted)
Due to the lack of published experimental spectra for this specific compound, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of substituent effects on the benzene ring.[10][11][12]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, showing signals for the methoxy and three methyl groups.
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Methoxy Protons (-OCH₃): A singlet is expected around δ 3.8-4.0 ppm.
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Methyl Protons (-CH₃): Three distinct singlets are anticipated for the three methyl groups, likely in the range of δ 2.2-2.5 ppm. The exact chemical shifts will be influenced by their position relative to the bromine and methoxy substituents.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide more detailed structural information.
-
Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbons bearing the bromine atoms will be shifted downfield. The carbon attached to the methoxy group will appear at a lower field compared to the other substituted carbons.
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Methoxy Carbon (-OCH₃): A signal is expected around δ 55-60 ppm.
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Methyl Carbons (-CH₃): Three distinct signals for the methyl carbons are expected in the aliphatic region, likely between δ 15-25 ppm.
Potential Applications in Research and Drug Development
Substituted bromobenzenes are versatile intermediates in organic synthesis, primarily utilized in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.[2][3] The presence of two bromine atoms in 1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene offers the potential for sequential and regioselective functionalization.
Intermediate for Complex Molecule Synthesis
This compound can serve as a scaffold for the synthesis of more complex molecules. The bromine atoms can be selectively replaced through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions.[2] This allows for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, enabling the construction of diverse molecular architectures.
Scaffold for Medicinal Chemistry
The heavily substituted benzene ring of this molecule is a feature found in some biologically active compounds. The combination of lipophilic methyl groups and a hydrogen bond-accepting methoxy group, along with the potential for further functionalization via the bromine atoms, makes it an interesting starting point for medicinal chemistry campaigns.[13] The bromine atoms themselves can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.[14]
Conclusion
1,2-Dibromo-4-methoxy-3,5,6-trimethylbenzene is a chemical entity with significant potential as a building block in advanced organic synthesis. While its direct applications are yet to be explored in detail, its structural features suggest a rich reactivity profile that can be exploited for the construction of complex and potentially bioactive molecules. The synthetic challenges associated with its preparation, primarily concerning regioselectivity, can likely be overcome through careful control of reaction conditions and a well-designed synthetic strategy. This guide provides a foundational understanding for researchers and drug development professionals interested in harnessing the synthetic potential of this unique polysubstituted aromatic compound.
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